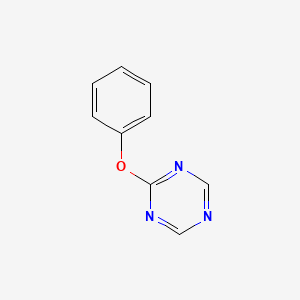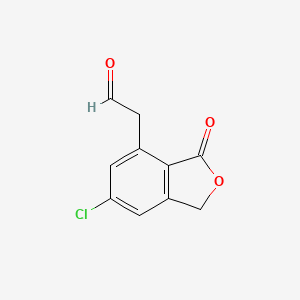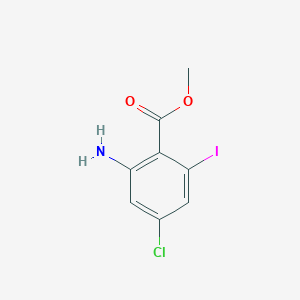![molecular formula C15H14N2O2 B13868379 N-[2-[2-Quinolyl]ethyl]succinimide](/img/structure/B13868379.png)
N-[2-[2-Quinolyl]ethyl]succinimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[2-Quinolyl]ethyl]succinimide is an organic compound that belongs to the class of succinimides. Succinimides are cyclic imides derived from succinic acid. This compound is characterized by the presence of a quinoline ring attached to an ethyl chain, which is further connected to a succinimide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-Quinolyl]ethyl]succinimide typically involves the reaction of 2-quinolineethanol with succinic anhydride. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-Quinolyl]ethyl]succinimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring or the succinimide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced forms of the quinoline ring or succinimide moiety.
Substitution: Substituted quinoline or succinimide derivatives.
Scientific Research Applications
N-[2-[2-Quinolyl]ethyl]succinimide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-[2-Quinolyl]ethyl]succinimide involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, affecting its replication and transcription. The succinimide moiety can interact with enzymes, inhibiting their activity. These interactions lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxysuccinimide: Used as an activating reagent in peptide synthesis.
N-Bromosuccinimide: Commonly used as a brominating agent in organic synthesis.
N-Chlorosuccinimide: Used as a chlorinating agent in organic reactions.
Uniqueness
N-[2-[2-Quinolyl]ethyl]succinimide is unique due to the presence of the quinoline ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H14N2O2 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
1-(2-quinolin-2-ylethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H14N2O2/c18-14-7-8-15(19)17(14)10-9-12-6-5-11-3-1-2-4-13(11)16-12/h1-6H,7-10H2 |
InChI Key |
FUTOGLOZNGJGCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CCC2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-aminophenyl)-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B13868303.png)
![1-Methyl-4-[4-(4-nitropyrazol-1-yl)piperidin-1-yl]piperidine](/img/structure/B13868304.png)
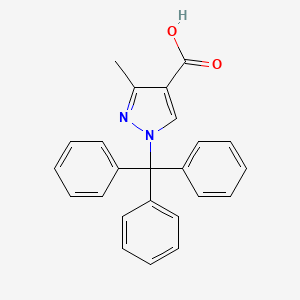
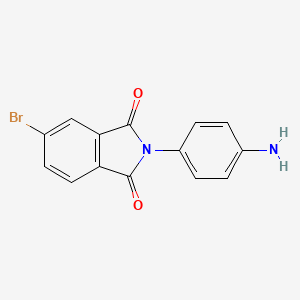

![3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3,5-dicarboxylic acid](/img/structure/B13868325.png)
![Methyl 4-[2-(1,3-thiazol-2-yl)propan-2-yl]benzoate](/img/structure/B13868335.png)

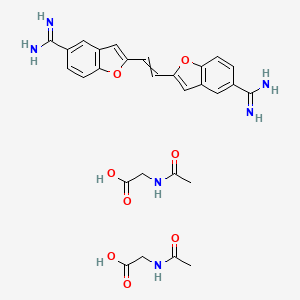
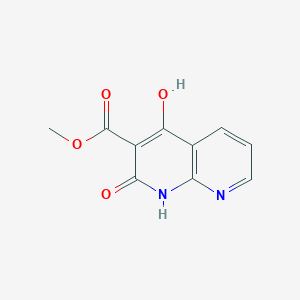
![6,7-dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile](/img/structure/B13868361.png)
